![molecular formula C12H16ClN3O B1440448 5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride CAS No. 1240049-62-0](/img/structure/B1440448.png)
5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride
Overview
Description
5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride (MMTPH) is a novel synthetic compound with potential applications in scientific research. It has been studied for its potential to act as a ligand, a molecule that binds to a receptor in order to produce a physiological response. MMTPH has been studied in a variety of contexts, including its ability to modulate the activity of certain enzymes and to act as a therapeutic agent.
Scientific Research Applications
Proteomics Research
In the field of proteomics , this compound is utilized for the study of protein interactions and functions. It serves as a reagent in the identification and quantification of proteins, particularly in the development of new analytical techniques that require precise molecular probes .
Biochemistry
Within biochemistry , it’s applied in enzyme inhibition studies. The compound’s structure allows it to interact with specific enzymes, which can be useful in understanding metabolic pathways and the development of inhibitors that could lead to new therapeutic drugs .
Pharmacology
In pharmacology , this chemical is used in drug discovery, especially in the early stages of screening for potential pharmacological activities. Its molecular framework is beneficial for creating derivatives that may act on various biological targets .
Organic Chemistry
Organic chemists: employ this compound as a building block for synthesizing more complex molecules. Its reactive sites make it a versatile precursor for constructing diverse organic structures, which can have implications in material science and drug development .
Analytical Chemistry
For analytical chemistry , it’s used in method development for compound detection and quantification. Its unique chemical properties enable it to serve as a standard or reference compound in chromatography and spectrometry .
Medicinal Chemistry
In medicinal chemistry , researchers use this compound to design and synthesize new drug candidates. Its structural features are key in the modulation of biological activity, aiding in the creation of molecules with desired pharmacokinetic and pharmacodynamic properties .
Chemical Engineering
Lastly, in chemical engineering , it finds application in process optimization. Its stability under various conditions is valuable for testing and improving chemical processes, such as synthesis and purification methods .
properties
IUPAC Name |
5-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-8-3-5-9(6-4-8)11-10(7-16-2)14-15-12(11)13;/h3-6H,7H2,1-2H3,(H3,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBPCEJCNURBHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2N)COC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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